An In-depth Technical Guide to the Core Basic Properties and Structure of 3-Methylcarbazole
An In-depth Technical Guide to the Core Basic Properties and Structure of 3-Methylcarbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties and structural characteristics of 3-Methylcarbazole. The information is curated to support research and development activities, particularly in the fields of medicinal chemistry and drug discovery, where carbazole derivatives have shown significant promise.
Core Properties of 3-Methylcarbazole
3-Methylcarbazole is a heterocyclic aromatic organic compound. It consists of a carbazole core, which is a tricyclic structure with two benzene rings fused to a central pyrrole ring, substituted with a methyl group at the 3-position. At room temperature, it exists as a solid crystalline substance.[1]
Physicochemical Properties
The key physicochemical properties of 3-Methylcarbazole are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₁N | [1] |
| Molecular Weight | 181.24 g/mol | [1] |
| Appearance | White to pale yellow crystalline solid | [1] |
| Melting Point | 205-209 °C | [1][2][3] |
| Boiling Point | 372 °C | [1] |
| Density | 1.1988 g/cm³ (predicted) | [1] |
| Solubility | Practically insoluble in water; Soluble in organic solvents like chloroform, benzene, and ethanol. | [1] |
| IUPAC Name | 3-methyl-9H-carbazole | [1][4] |
| CAS Number | 4630-20-0 | [4] |
| SMILES String | Cc1ccc2c(c1)c3ccccc3[nH]2 | [5] |
| InChI Key | PHKYYUQQYARDIU-UHFFFAOYSA-N | [4][6] |
Molecular Structure and Spectroscopic Data
The structural elucidation of 3-Methylcarbazole is accomplished through various spectroscopic techniques.
Caption: Chemical structure of 3-Methylcarbazole.
Spectroscopic Data Summary
| Technique | Data | Reference(s) |
| ¹H NMR | δ (ppm) in CDCl₃: 8.04 (d, J=7.91 Hz, H-5), 7.94 (s, N-H), 7.87 (s, H-4), 7.40 (d, J=8.16 Hz, H-1 and H-8), 7.32 (d, J=8.16 Hz, H-2), 7.21 (m, H-6 and H-7), 2.53 (s, CH₃-3). | [2] |
| IR (KBr) | νₘₐₓ (cm⁻¹): 3407 (N-H stretch), 2915 (C-H stretch), 1607, 1495, 1475 (aromatic C=C stretch), 807, 749, 729 (aromatic C-H bend). | [2] |
| MS (m/z) | 181 (M⁺, 100%), 180 (M⁺-H, 78%). | [2] |
| UV-Vis (EtOH) | λₘₐₓ: 342 nm. | [5] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of 3-Methylcarbazole are crucial for reproducible research.
Synthesis of 3-Methylcarbazole
A common method for the synthesis of carbazole derivatives is the Fischer indole synthesis. A detailed protocol for a related synthesis is described as follows and can be adapted for 3-Methylcarbazole.
Reaction: p-tolylhydrazine hydrochloride is reacted with cyclohexanone to form the corresponding hydrazone, which then undergoes cyclization under acidic conditions to yield 1,2,3,4-tetrahydro-6-methylcarbazole. Dehydrogenation of this intermediate yields 3-Methylcarbazole.
Materials:
-
p-tolylhydrazine hydrochloride
-
Cyclohexanone
-
Glacial acetic acid
-
Palladium on carbon (Pd/C) catalyst
-
High-boiling solvent (e.g., p-cymene)
Procedure:
-
Hydrazone Formation and Cyclization: A mixture of p-tolylhydrazine hydrochloride (1 equivalent) and cyclohexanone (1 equivalent) in glacial acetic acid is heated under reflux.
-
The reaction mixture is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
The mixture is cooled, and the product, 1,2,3,4-tetrahydro-6-methylcarbazole, is isolated by filtration and purified by recrystallization.
-
Dehydrogenation: The 1,2,3,4-tetrahydro-6-methylcarbazole is dissolved in a high-boiling solvent such as p-cymene.
-
A catalytic amount of 10% Pd/C is added to the solution.
-
The mixture is heated under reflux for several hours until the dehydrogenation is complete (monitored by TLC or GC-MS).
-
The reaction mixture is cooled, and the catalyst is removed by filtration through a pad of celite.
-
The solvent is removed under reduced pressure, and the crude 3-Methylcarbazole is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).
Spectroscopic Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified 3-Methylcarbazole is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: A standard pulse sequence is used with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Parameters: A proton-decoupled pulse sequence is used with a spectral width of approximately 250 ppm.
3.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of 3-Methylcarbazole (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment is recorded and subtracted from the sample spectrum.
3.2.3. Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of 3-Methylcarbazole is prepared in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Mass spectra are obtained using a mass spectrometer equipped with an electron ionization (EI) source.
-
Parameters: The sample is introduced into the ion source, and the mass spectrum is recorded over a mass-to-charge (m/z) range of approximately 50-500.
3.2.4. UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of 3-Methylcarbazole is prepared in a UV-grade solvent such as ethanol.
-
Instrumentation: The UV-Vis spectrum is recorded using a dual-beam UV-Vis spectrophotometer.
-
Parameters: The absorbance is measured over a wavelength range of 200-800 nm, using the pure solvent as a reference.
Biological Activity and Signaling Pathways
Carbazole alkaloids, including 3-Methylcarbazole and its derivatives, have demonstrated a range of biological activities, with anticancer effects being of significant interest. These compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.
Anticancer Mechanism of Action
Derivatives of 3-Methylcarbazole have been shown to exert their anticancer effects through the modulation of key signaling pathways, including the NF-κB and caspase pathways.
4.1.1. Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Some carbazole derivatives have been found to inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.
Caption: Inhibition of the NF-κB pathway by a 3-Methylcarbazole derivative.
4.1.2. Induction of Apoptosis via Caspase Cascade
Caspases are a family of protease enzymes that play essential roles in programmed cell death. The activation of a cascade of these enzymes leads to the execution of apoptosis. Carbazole derivatives can induce apoptosis by activating initiator caspases (like caspase-9) and executioner caspases (like caspase-3).
Caption: The intrinsic apoptosis pathway induced by a 3-Methylcarbazole derivative.
Experimental Protocols for Biological Activity
4.2.1. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or a buffered solution)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 3-Methylcarbazole (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept low and consistent across all wells, including controls). Include untreated and solvent-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
4.2.2. Caspase-3 Colorimetric Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and untreated cell lysates
-
Assay buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Microplate reader
Procedure:
-
Cell Lysis: After treatment with 3-Methylcarbazole, harvest and lyse the cells to release their cytoplasmic contents.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with the assay buffer and the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C to allow the caspase-3 in the lysate to cleave the substrate, releasing a colored product (pNA).
-
Absorbance Measurement: Measure the absorbance of the colored product at a specific wavelength (typically 405 nm).
-
Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Conclusion
3-Methylcarbazole serves as a foundational structure for a diverse range of biologically active molecules. Its physicochemical properties and structural features, well-characterized by various analytical techniques, provide a solid basis for further research and development. The demonstrated anticancer potential of its derivatives, through mechanisms involving the inhibition of pro-survival pathways like NF-κB and the induction of apoptotic pathways, highlights the importance of this scaffold in the design of novel therapeutic agents. The detailed experimental protocols provided herein are intended to facilitate reproducible and robust scientific investigation into 3-Methylcarbazole and its analogues.
References
- 1. clyte.tech [clyte.tech]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
